Solanidine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Solanidine hydrochloride can be synthesized through the hydrolysis of glycoalkaloids found in Solanaceae plants . The process involves the extraction of glycoalkaloids, followed by hydrolysis to obtain solanidine. The solanidine is then converted to its hydrochloride salt by reacting it with hydrochloric acid . The reaction conditions typically involve heating the mixture to facilitate the hydrolysis and subsequent salt formation .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of glycoalkaloids from plant sources, followed by hydrolysis and purification processes . The extracted glycoalkaloids are subjected to acid hydrolysis to yield solanidine, which is then purified and converted to this compound through crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Solanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Solanidine can be oxidized to form solanidone, a ketone derivative.
Reduction: Reduction of solanidine can yield dihydrosolanidine.
Substitution: Solanidine can undergo substitution reactions, such as the formation of solanidine derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: Solanidone.
Reduction: Dihydrosolanidine.
Substitution: Various solanidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of novel steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its toxic effects on pests.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of insecticides and fungicides.
Mechanism of Action
Solanidine hydrochloride exerts its effects through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity: Disrupts cell membrane integrity and inhibits the growth of bacteria and fungi.
Toxicity: Inhibits acetylcholinesterase activity, leading to neurotoxic effects.
Comparison with Similar Compounds
Solanidine hydrochloride is compared with other similar compounds, such as:
α-Solanine: A glycoalkaloid with similar toxic properties but with a trisaccharide side chain.
α-Chaconine: Another glycoalkaloid with a similar structure but different biological activities.
Solamargine: A glycoalkaloid with potent anticancer properties.
This compound is unique due to its specific molecular structure and the range of biological activities it exhibits .
Properties
CAS No. |
5189-62-8 |
---|---|
Molecular Formula |
C27H44ClNO |
Molecular Weight |
434.1 g/mol |
IUPAC Name |
(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol;hydrochloride |
InChI |
InChI=1S/C27H43NO.ClH/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4;/h6,16-17,19-25,29H,5,7-15H2,1-4H3;1H/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-;/m0./s1 |
InChI Key |
GFSDTBOYJKNJHE-QQGZXNMISA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C.Cl |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C.Cl |
Origin of Product |
United States |
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